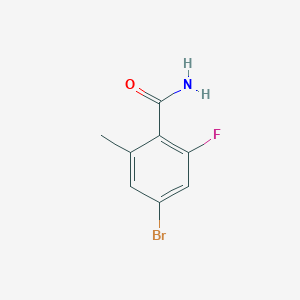
4-ブロモ-2-フルオロ-6-メチルベンズアミド
概要
説明
4-Bromo-2-fluoro-6-methylbenzamide is a useful research compound. Its molecular formula is C8H7BrFNO and its molecular weight is 232.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-fluoro-6-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-6-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学合成
4-ブロモ-2-フルオロ-6-メチルベンズアミドは、化学合成で使用されます . これは、より複雑な分子の合成における構成要素として役立ちます。 臭素原子とフッ素原子の存在により、様々な置換反応に有用な化合物となります .
材料科学
材料科学では、この化合物は、新規材料の開発に利用できる可能性があります . 4-ブロモ-2-フルオロ-6-メチルベンズアミドの反応性や安定性などの特定の特性は、生成される材料の特性に影響を与える可能性があります。
クロマトグラフィー
この化合物は、混合物を分離するための実験室技術であるクロマトグラフィーで使用される可能性があります . その独特の構造は、特定の物質と相互作用し、その特定または分離を助ける可能性があります。
分析化学
分析化学では、4-ブロモ-2-フルオロ-6-メチルベンズアミドは、標準または試薬として使用される可能性があります . その既知の特性は、他の物質の分析と定量化に役立つ可能性があります。
生命科学研究
直接言及されていませんが、4-ブロモ-2-フルオロ-6-メチルベンズアミドと類似の化合物は、生命科学研究で使用されてきました . この化合物は、この分野でも、おそらく生物学的プロセスの研究や新規薬剤の開発においても、応用できる可能性があります。
フッ素化試薬
この化合物は、フッ素化試薬として使用できる可能性があります . その構造中のフッ素原子の存在により、他の分子にフッ素を導入できる可能性があり、これは多くの医薬品や農薬の合成において共通の要件です。
作用機序
Target of Action
It is used as a reagent to synthesize compounds that act as anti-obesity agents and cyclin-dependent kinase inhibitors .
Biochemical Pathways
As a reagent, it contributes to the synthesis of other compounds, which may then interact with various biochemical pathways .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
As a reagent, its primary role is in the synthesis of other compounds, which then exert their effects .
Action Environment
It is recommended to be stored in a dark place, sealed in dry, at room temperature .
生物活性
4-Bromo-2-fluoro-6-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Chemical Formula : C8H7BrFNO
- CAS Number : 1242156-51-9
- Molecular Weight : 232.05 g/mol
The biological activity of 4-Bromo-2-fluoro-6-methylbenzamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromine and fluorine substituents enhances its binding affinity, which allows it to modulate various biological pathways. This compound has been studied for its role as an enzyme inhibitor and receptor modulator, potentially impacting several therapeutic areas such as oncology and immunology .
Biological Activities
-
Anticancer Activity :
- The compound has shown potential in targeting Bruton's tyrosine kinase (BTK), a critical player in B-cell signaling pathways. Inhibition of BTK can lead to reduced proliferation of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) .
- A study indicated that 4-Bromo-2-fluoro-6-methylbenzamide could induce apoptosis in cancer cell lines through modulation of signaling pathways associated with cell survival and proliferation .
-
Antimicrobial Properties :
- Preliminary investigations suggest that the compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in CLL cells | |
| Antimicrobial | Inhibits growth of specific bacterial strains | |
| Neuroprotective | Reduces oxidative stress in neuronal models |
| Mechanism | Description | Reference |
|---|---|---|
| BTK Inhibition | Blocks BCR signaling pathway | |
| Enzyme Interaction | Modulates enzyme activity through binding | |
| Antimicrobial Action | Disrupts bacterial metabolic pathways |
Case Studies
-
Case Study on Cancer Cell Lines :
A study evaluated the effects of 4-Bromo-2-fluoro-6-methylbenzamide on various cancer cell lines, including those from CLL. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against these cells . -
Neuroprotection in Animal Models :
In a mouse model of neurodegeneration, administration of the compound resulted in a marked decrease in markers of oxidative stress compared to control groups. This suggests a protective role against neurodegenerative diseases, warranting further investigation into its therapeutic potential .
特性
IUPAC Name |
4-bromo-2-fluoro-6-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOBPZLSYVGZPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














